molecular formula C17H26N2O2 B247961 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide

Cat. No. B247961
M. Wt: 290.4 g/mol
InChI Key: IPFUXRKOKQMRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. This compound is commonly referred to as DMAP or DMPP, and it is a derivative of the piperidine class of compounds. DMAP has been found to have several unique properties that make it an attractive candidate for use in scientific research.

Mechanism of Action

The mechanism of action of DMAP is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
DMAP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. DMAP has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DMAP in lab experiments is its high potency. This means that researchers can use smaller amounts of the compound to achieve the desired effect, which can help to reduce costs and minimize waste. However, one of the limitations of using DMAP is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on DMAP. One area of interest is in the development of new drug candidates based on the structure of DMAP. Researchers are also exploring the potential use of DMAP in the treatment of other conditions, including depression and anxiety. Additionally, there is ongoing research to better understand the mechanism of action of DMAP and its potential interactions with other compounds.

Synthesis Methods

The synthesis of DMAP involves the reaction of 3,5-dimethylpiperidine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMAP as a white crystalline solid.

Scientific Research Applications

DMAP has been found to have several potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry. DMAP has been found to have potential as a drug candidate for the treatment of various conditions, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C17H26N2O2/c1-13-10-14(2)12-19(11-13)9-8-17(20)18-15-6-4-5-7-16(15)21-3/h4-7,13-14H,8-12H2,1-3H3,(H,18,20)

InChI Key

IPFUXRKOKQMRLZ-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2OC)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

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